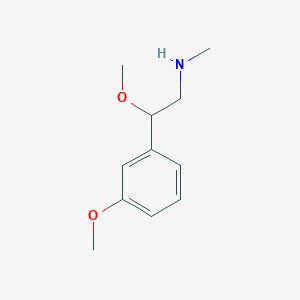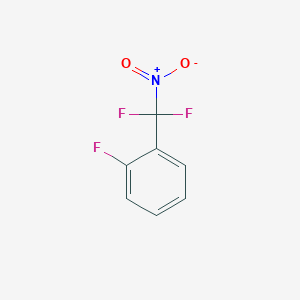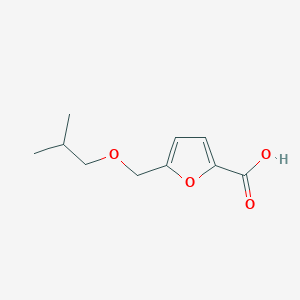
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts.
Reduction: Trifluoroacetic acid, hydrochloric acid, and methanol are frequently used.
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium hydroxide are used for Boc protection.
Major Products
The major products formed from these reactions include deprotected amino acids, amines, and substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used similarly in peptide synthesis.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, offering different stability and removal conditions compared to Boc.
Uniqueness
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is unique due to its specific structure, which combines the Boc protecting group with a nitro-substituted pentanoate backbone. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C14H26N2O6 |
|---|---|
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropentanoate |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(17)10(8-7-9-16(19)20)15-12(18)22-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18) |
InChI-Schlüssel |
GTZPWXOLLLSOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)

![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)



![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12113741.png)
![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)
